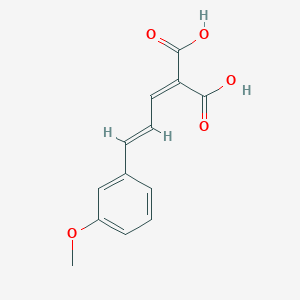

2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Description

Properties

IUPAC Name |

2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLHHXROZCJFQL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 3-methoxybenzaldehyde reacts with the active methylene group of malonic acid, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like piperidine or pyridine is used to catalyze the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Methoxyphenyl)allylidene)malonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the allylidene group to a single bond, forming saturated derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

2-(3-(3-Methoxyphenyl)allylidene)malonic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the allylidene malonic acid moiety may participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent positions, core structures, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Electronic and Reactivity Differences

- This may lower electrophilicity in Michael additions compared to para-substituted analogs .

- Core Structure: Malonic acid derivatives exhibit higher acidity (pKa ~2.8) due to two carboxylic groups, whereas indolin-2-one or propenoic acid analogs lack this feature, altering solubility and reaction pathways .

Biological Activity

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and implications for medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C12H12O4

- Molecular Weight : 220.23 g/mol

- CAS Number : 13603-63-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values obtained were comparable to those of established antimicrobial agents, indicating its potential as a therapeutic agent.

Antioxidant Properties

The antioxidant activity of this compound was assessed using various assays, including the DPPH radical scavenging assay. Results showed that the compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis. Additionally, its antioxidant effects are likely mediated through the modulation of signaling pathways associated with oxidative stress response.

Case Studies and Research Findings

- Antimicrobial Efficacy : A systematic review highlighted the effectiveness of various derivatives of malonic acid in combating microbial infections. The study emphasized the role of structural modifications in enhancing biological activity, positioning this compound as a promising candidate for further development in antimicrobial therapy .

- Neuroprotective Effects : Another investigation into related compounds revealed that similar structures with methoxy substitutions exhibited neuroprotective effects in models of neuroinflammation. The findings suggest that the methoxy group may play a critical role in modulating inflammatory responses in neural tissues, which could be relevant for conditions like Alzheimer's disease .

Q & A

Q. How can researchers integrate contradictory spectral or crystallographic data into a coherent mechanistic model?

- Methodological Answer : Apply Bayesian inference to weigh conflicting data based on experimental uncertainty. Use complementary techniques (e.g., in-situ IR for intermediate detection) to fill knowledge gaps. Collaborative platforms like the Cambridge Structural Database (CSD) provide benchmark data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.